3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethyl group and a piperazine ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid typically involves the reaction of 4-methylpiperazine with a suitable benzoic acid derivative. One common method includes the use of polyphosphoric acid (PPA) as a cyclization agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
Uniqueness
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and chemical synthesis.
Properties
Molecular Formula |
C13H15F3N2O2 |
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Molecular Weight |
288.27 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H15F3N2O2/c1-17-2-4-18(5-3-17)11-7-9(12(19)20)6-10(8-11)13(14,15)16/h6-8H,2-5H2,1H3,(H,19,20) |
InChI Key |
XJHPUMPVDNFTLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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